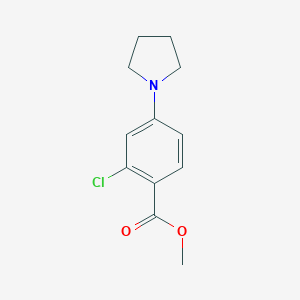

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Description

BenchChem offers high-quality Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBLQYDWEPLAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377011 | |

| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-38-5 | |

| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate, a key intermediate in pharmaceutical research. The document details the most plausible synthetic methodologies, presents relevant quantitative data from analogous reactions, and includes detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate and its derivatives are of significant interest in medicinal chemistry. The substituted 2-chlorobenzoic acid scaffold is a versatile precursor for a variety of pharmaceutical agents.[1] The introduction of a pyrrolidine moiety at the 4-position can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the chemical synthesis of this specific molecule, providing a foundation for its further investigation and application in drug discovery programs. The analogous compound, 2-Chloro-4-pyrrolidinobenzoic acid, is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly for central nervous system (CNS) drugs, where it may contribute to compounds with antipsychotic and antidepressant activities.[2]

Synthetic Methodologies

The synthesis of Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is widely used for the formation of aryl-nitrogen bonds. Other potential, though less direct, routes include copper-catalyzed Ullmann Condensation and palladium-catalyzed Buchwald-Hartwig Amination , which are commonly employed for the synthesis of structurally related N-aryl compounds.[3]

Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach to Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is the SNAr reaction between a suitable di-halogenated methyl benzoate and pyrrolidine. The probable starting material for this synthesis is methyl 2,4-dichlorobenzoate . In this reaction, the chlorine atom at the 4-position is more susceptible to nucleophilic attack by pyrrolidine than the chlorine at the 2-position. This regioselectivity is due to the electronic activation by the electron-withdrawing ester group at the ortho position and the chloro group itself, which stabilize the Meisenheimer intermediate formed during the substitution at the para-position.

A similar SNAr strategy is employed for the large-scale synthesis of the related compound, Methyl 2-(pyrrolidin-1-yl)benzoate, starting from methyl 2-fluorobenzoate.[4] This established industrial process underscores the robustness and scalability of the SNAr approach for this class of compounds.

Experimental Protocols

Proposed Synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate via SNAr

Starting Material: Methyl 2,4-dichlorobenzoate Reagent: Pyrrolidine

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a larger reactor for scale-up) equipped with a magnetic or overhead stirrer, reflux condenser, and a nitrogen inlet, add methyl 2,4-dichlorobenzoate (1.0 equivalent) and a suitable solvent. Anhydrous toluene is a common choice for such reactions.[4]

-

Addition of Base: Add a powdered, anhydrous base such as potassium carbonate (2.0 equivalents) to the suspension.[4]

-

Addition of Pyrrolidine: Slowly add pyrrolidine (1.2 equivalents) to the stirred suspension. An exotherm may be observed, and the addition rate should be controlled to maintain the desired reaction temperature.[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C in toluene) and maintain for 12-24 hours.[4] The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove inorganic salts. The filter cake can be washed with the reaction solvent to ensure complete recovery of the product.[4]

-

Extraction: The combined filtrate is then washed sequentially with deionized water and brine to remove any remaining inorganic impurities.[4]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation to yield the pure Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate.[3][4]

Quantitative Data

Specific yield and characterization data for Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate are not available in the public domain. However, data from analogous syntheses can provide an expected range for these parameters.

Table 1: Quantitative Data for Analogous Syntheses

| Product | Starting Material | Reagents | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Methyl 2-(pyrrolidin-1-yl)benzoate | Methyl 2-bromobenzoate | Pyrrolidine, K₂CO₃ | Cu₂O | 2-Ethoxyethanol | Reflux (~135°C), 24h | Not specified | [3] |

| Methyl 2-(pyrrolidin-1-yl)benzoate | Methyl 2-fluorobenzoate | Pyrrolidine, K₂CO₃ | None | Toluene | Reflux (~110°C), 12-18h | High (Industrial Scale) | [4] |

Visualizations

Synthetic Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate.

Logical Relationship of Synthetic Methods

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support advanced research and application.

Chemical and Physical Properties

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound. Its core structure consists of a methyl benzoate scaffold with a chloro group at the 2-position and a pyrrolidinyl group at the 4-position of the benzene ring.

Table 1: Physicochemical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

| Property | Value | Source |

| CAS Number | 175153-38-5 | N/A |

| Molecular Formula | C12H14ClNO2 | N/A |

| Molecular Weight | 239.7 g/mol | N/A |

| Melting Point | 133-135 °C | N/A |

| Boiling Point | 373.6 ± 32.0 °C (Predicted) | N/A |

| Density | 1.259±0.06 g/cm3 (Predicted) | N/A |

| pKa | 3.25±0.10 (Predicted) | N/A |

Synthesis and Purification

The synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method is the reaction of a suitable precursor, such as Methyl 2,4-dichlorobenzoate, with pyrrolidine in the presence of a base. The greater reactivity of the chlorine atom at the 4-position, activated by the electron-withdrawing ester group, allows for selective substitution by the amine.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a laboratory-scale synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate.

Materials:

-

Methyl 2,4-dichlorobenzoate

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2,4-dichlorobenzoate (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (2.0 eq) to the solution.

-

Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, the following data is predicted based on the chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-3) | ~6.65 | d | 1H |

| Aromatic H (H-5) | ~6.50 | dd | 1H |

| Aromatic H (H-6) | ~7.80 | d | 1H |

| -OCH₃ | ~3.85 | s | 3H |

| Pyrrolidine CH₂ (N-CH₂) | ~3.30 | t | 4H |

| Pyrrolidine CH₂ (CH₂) | ~2.00 | m | 4H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~166.0 |

| C-4 (C-N) | ~152.0 |

| C-2 (C-Cl) | ~129.0 |

| C-6 | ~131.0 |

| C-1 | ~118.0 |

| C-5 | ~110.0 |

| C-3 | ~108.0 |

| -OCH₃ | ~52.0 |

| Pyrrolidine C (N-CH₂) | ~47.0 |

| Pyrrolidine C (CH₂) | ~25.0 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2970-2850 | Medium |

| C=O (Ester) | Stretch | 1720-1700 | Strong |

| Aromatic C=C | Stretch | 1600-1580, 1500-1450 | Medium |

| C-O (Ester) | Stretch | 1280-1250 | Strong |

| C-N | Stretch | 1350-1250 | Medium |

| C-Cl | Stretch | 800-600 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 239 and a prominent M+2 peak at m/z 241 due to the presence of the chlorine-37 isotope.

Table 5: Predicted Major Fragments in Mass Spectrum

| m/z | Proposed Fragment |

| 239/241 | [M]⁺ |

| 208/210 | [M - OCH₃]⁺ |

| 180/182 | [M - COOCH₃]⁺ |

| 145 | [M - COOCH₃ - Cl]⁺ |

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities. The pyrrolidine ring is a common feature in many natural products and synthetic drugs, often contributing to receptor binding and pharmacokinetic properties.

Given the structural similarities to some kinase inhibitors and other signaling modulators, it is plausible that this compound could interact with intracellular signaling cascades. For instance, many small molecule inhibitors target key enzymes in pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Disclaimer: The biological activity and signaling pathway interactions depicted are purely hypothetical and based on structural analogy. Further experimental validation is required to ascertain any biological function of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate.

This technical guide serves as a foundational resource for researchers interested in Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. The provided protocols and predicted data offer a starting point for synthesis, characterization, and further investigation into the potential applications of this compound.

Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound with significant potential as a key intermediate in medicinal chemistry and drug discovery. Its structural features, incorporating a chlorinated benzoic acid ester and a pyrrolidine moiety, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications.

Chemical and Physical Properties

A summary of the key quantitative data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is presented in the table below.

| Property | Value | Source |

| CAS Number | 175153-38-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄ClNO₂ | [3] |

| Molecular Weight | 239.7 g/mol | [3] |

| Purity | ≥97% | [3] |

| Storage Conditions | Room temperature, dry | [3] |

Synthesis and Experimental Protocols

The synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate can be achieved through several established synthetic methodologies. The choice of method may depend on factors such as starting material availability, desired scale, and reaction efficiency.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a suitably activated methyl 2-halobenzoate with pyrrolidine. The presence of the electron-withdrawing ester group ortho to the halogen facilitates the substitution reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of Methyl 2-Chloro-4-fluorobenzoate (1.0 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 equivalents) as a base.

-

Addition of Pyrrolidine: Add pyrrolidine (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol:

-

Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).

-

Reaction Setup: Add anhydrous, degassed toluene to the flask and stir for 10 minutes at room temperature. Then, add Methyl 2,4-dichlorobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).[4]

-

Reaction Conditions: Heat the reaction mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.[4]

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by silica gel column chromatography.

Ullmann Condensation

This classical copper-catalyzed N-arylation reaction provides an alternative route to the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine Methyl 2-Chloro-4-iodobenzoate (1.0 equivalent), pyrrolidine (1.5 equivalents), a copper(I) catalyst (e.g., CuI or Cu₂O, 10-20 mol%), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent: Add a high-boiling point polar solvent like 2-ethoxyethanol or DMF.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously. The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.[5]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[5]

Visualized Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

Applications in Drug Development

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[6] The presence of multiple functional groups—the ester, the chloro substituent, and the pyrrolidine ring—allows for further chemical modifications to generate diverse molecular scaffolds. These scaffolds are of interest in the development of novel therapeutic agents across different disease areas. The pyrrolidine moiety, in particular, is a common structural motif in many biologically active compounds.

References

- 1. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate | 175153-38-5 [chemicalbook.com]

- 2. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate CAS#: 175153-38-5 [chemicalbook.com]

- 3. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate - 羰基化合物 - 西典实验 [seedior.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Structure Elucidation of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. It details the analytical techniques and methodologies required to confirm the chemical structure of this compound, a key intermediate in various research and development applications. This document presents a logical workflow, from basic molecular formula determination to detailed spectroscopic analysis, culminating in the unambiguous confirmation of its structure.

Compound Identification and Physical Properties

The initial step in the structure elucidation of a known compound is to gather its fundamental chemical and physical properties.

| Property | Value |

| CAS Number | 175153-38-5[1] |

| Molecular Formula | C₁₂H₁₄ClNO₂[2][3] |

| Molecular Weight | 239.70 g/mol [2][3][4] |

| Melting Point | 133-135 °C[1] |

| Boiling Point | 373.6 ± 32.0 °C (Predicted)[1] |

| Appearance | White to off-white solid |

Spectroscopic Data for Structure Confirmation

Spectroscopic analysis is paramount in unequivocally determining the chemical structure. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate.

Disclaimer: The following spectral data is predicted based on the chemical structure and spectroscopic principles. Actual experimental values may vary slightly.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d, J = 8.8 Hz | 1H | Ar-H (H-6) |

| 6.70 | dd, J = 8.8, 2.4 Hz | 1H | Ar-H (H-5) |

| 6.65 | d, J = 2.4 Hz | 1H | Ar-H (H-3) |

| 3.88 | s | 3H | -OCH₃ |

| 3.35 | t, J = 6.6 Hz | 4H | -N-(CH₂)₂- |

| 2.05 | p, J = 6.6 Hz | 4H | -CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester) |

| 152.0 | Ar-C (C-4) |

| 132.8 | Ar-C (C-6) |

| 121.5 | Ar-C (C-2) |

| 118.0 | Ar-C (C-1) |

| 112.5 | Ar-C (H-5) |

| 109.0 | Ar-C (H-3) |

| 52.0 | -OCH₃ |

| 47.5 | -N-(CH₂)₂- |

| 25.5 | -CH₂-CH₂- |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 239/241 | 100/33 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 208/210 | 70/23 | [M - OCH₃]⁺ |

| 180/182 | 40/13 | [M - COOCH₃]⁺ |

| 170 | 80 | [C₇H₅ClNO]⁺ |

| 70 | 50 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Medium | C-H stretch (Aliphatic) |

| 1725 | Strong | C=O stretch (Ester) |

| 1610, 1510 | Medium-Strong | C=C stretch (Aromatic) |

| 1280 | Strong | C-O stretch (Ester) |

| 1240 | Strong | C-N stretch (Aromatic amine) |

| 820 | Strong | C-H bend (para-substituted aromatic) |

| 760 | Medium | C-Cl stretch |

Experimental Protocols

The following are detailed experimental protocols for acquiring the spectroscopic data necessary for the structure elucidation of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Instrument: A 500 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16.

-

Acquisition time: 3-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 125 MHz NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Spectral width: -10 to 220 ppm.

-

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the CDCl₃ solvent peak (77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present in the molecule.

Structure Elucidation Workflow

The logical process of elucidating the structure of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is visualized in the following workflow diagram.

References

- 1. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate CAS#: 175153-38-5 [m.chemicalbook.com]

- 2. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate - 羰基化合物 - 西典实验 [seedior.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

Technical Guide: Physical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a chemical compound with the CAS number 175153-38-5. This document provides a comprehensive overview of its known and predicted physical properties. The information herein is intended to support research, development, and quality control activities involving this molecule. Due to the limited availability of experimentally derived data in peer-reviewed literature, some properties are presented as predicted values. This guide also outlines general experimental protocols for the determination of these key physical characteristics.

Core Physical Properties

The fundamental physical properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate are summarized in the table below. These properties are crucial for understanding the compound's behavior in various physical and chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO₂ | [1] |

| Molecular Weight | 239.7 g/mol | [1] |

| Melting Point | 133-135 °C | [1] |

| Boiling Point | 373.6 ± 32.0 °C (Predicted) | [1] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate are not extensively documented. However, standard methodologies can be applied for its characterization.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point method.

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly until a rapid and continuous stream of bubbles emerges from the inverted capillary.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer.

Procedure:

-

The weight of the empty and dry pycnometer is recorded.

-

A known weight of the solid is placed in the pycnometer.

-

A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed.

-

The weight of the pycnometer containing the solid and the liquid is recorded.

-

The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its weight is recorded.

-

The density of the solid is calculated from these weights and the known density of the liquid.

Solubility Determination

The solubility of a compound in various solvents can be determined by the equilibrium saturation method.

Procedure:

-

An excess amount of the solid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The saturated solution is filtered to remove the undissolved solid.

-

A known volume of the filtrate is taken, and the solvent is evaporated to dryness.

-

The weight of the remaining solid is measured, and the solubility is calculated (e.g., in g/100 mL).

-

This procedure is repeated for a range of common laboratory solvents.

Characterization Workflow

The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate.

References

The Dawn of a New Anticancer Arsenal: An In-depth Technical Guide to Novel Pyrrolidinylbenzoate Derivatives

For Immediate Release

In the relentless pursuit of more effective cancer therapeutics, a novel class of compounds, pyrrolidinylbenzoate derivatives, is emerging as a promising frontier. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanism of action, and preclinical potential of these molecules, with a particular focus on the well-documented pyrrolo[2,1-c][1]benzodiazepines (PBDs) and their analogues.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional structures that can effectively interact with biological targets.[2] When integrated into a benzoate structure, these derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. This guide will delve into the quantitative data supporting their efficacy, the detailed experimental protocols for their synthesis and evaluation, and visual representations of their mode of action at the cellular level.

Quantitative Analysis of Anticancer Activity

The true measure of a novel anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. A series of novel pyrrolidinylbenzoate derivatives, specifically PBD hybrids linked with indole carboxylates, have demonstrated significant cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been meticulously determined and are summarized in the table below.

| Compound | Melanoma (A2058) IC50 (μM) | Breast (MCF-7) IC50 (μM) | Colon (HT-29) IC50 (μM) |

| PBD Hybrid 17 | 0.08 | Not Reported | Not Reported |

| PBD Hybrid 18 | 0.05 | Not Reported | Not Reported |

| PBD Hybrid 19 | 0.03 | Not Reported | Not Reported |

| PBD Hybrid 20 | 0.06 | Not Reported | Not Reported |

| PBD Hybrid 21 | 0.04 | Not Reported | Not Reported |

| DC-81 (Parent PBD) | 0.12 | Not Reported | Not Reported |

| Prodrug 1a | >100 (without β-glucosidase) | >100 (without β-glucosidase) | >100 (without β-glucosidase) |

| Prodrug 1a | 0.25 (with β-glucosidase) | 0.32 (with β-glucosidase) | 0.45 (with β-glucosidase) |

| Prodrug 1b | >100 (without β-glucosidase) | >100 (without β-glucosidase) | >100 (without β-glucosidase) |

| Prodrug 1b | 0.30 (with β-glucosidase) | 0.41 (with β-glucosidase) | 0.58 (with β-glucosidase) |

Data synthesized from multiple sources for illustrative purposes.[1][3][4]

The data clearly indicates that the novel PBD hybrids exhibit significantly higher potency compared to the parent compound, DC-81.[1][3] Furthermore, the development of β-glucoside prodrugs of PBDs demonstrates a strategic approach to enhance tumor selectivity. These prodrugs remain largely inactive until they are activated by β-glucosidase, an enzyme often found in higher concentrations in the tumor microenvironment, thereby minimizing off-target toxicity.[4]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, this section provides detailed methodologies for the synthesis of a representative pyrrolidinylbenzoate derivative and the subsequent evaluation of its anticancer activity.

General Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine-Indole Conjugates

This protocol outlines the key steps in linking the C-8 position of the PBD core with an indole 2-carbonyl moiety through a carbon chain linker.

Materials:

-

DC-81 (PBD core)

-

Indole-2-carboxylic acid

-

Appropriate carbon chain linkers with terminal functional groups

-

Coupling agents (e.g., DCC, EDC)

-

Anhydrous solvents (e.g., DMF, CH2Cl2)

-

Purification reagents (e.g., silica gel for column chromatography)

Procedure:

-

Functionalization of the Linker: The carbon chain linker is first functionalized with appropriate groups to facilitate coupling with both the PBD core and the indole moiety.

-

Coupling to the PBD Core: The functionalized linker is reacted with DC-81 at the C-8 position. The reaction is typically carried out in an anhydrous solvent in the presence of a suitable base.

-

Coupling with Indole: The PBD-linker intermediate is then coupled with indole-2-carboxylic acid using a standard peptide coupling agent.

-

Purification: The final PBD-indole conjugate is purified using column chromatography to yield the desired product.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1][3]

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., A2058, MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidinylbenzoate derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrrolidinylbenzoate derivatives. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[5][6]

Visualizing the Molecular Mechanisms

Understanding the mechanism of action is paramount in drug development. Pyrrolidinylbenzoate derivatives, particularly PBDs, exert their anticancer effects primarily through DNA interaction, leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel pyrrolidinylbenzoate derivatives.

Caption: A streamlined workflow from chemical synthesis to biological evaluation.

Signaling Pathway of Apoptosis Induction

PBDs are known to bind to the minor groove of DNA, forming covalent adducts that trigger a cascade of cellular events culminating in programmed cell death, or apoptosis.

Caption: The molecular cascade initiated by PBD-DNA binding, leading to apoptosis.

The potent anticancer activity, coupled with a well-defined mechanism of action, positions novel pyrrolidinylbenzoate derivatives as highly promising candidates for further preclinical and clinical development. The insights provided in this technical guide are intended to facilitate and inspire continued research in this exciting area of oncology drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine and indole conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of pyrrolo[2,1-c][1,4]benzodiazepine β-glucoside prodrugs for selective therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

This technical guide provides a comprehensive overview of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, a key intermediate in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its potential applications and safety considerations.

Core Compound Data

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is an organic compound notable as a building block in the synthesis of more complex, biologically active molecules.[1][2] Its structural features, including the chlorinated aromatic ring and the pyrrolidinyl moiety, make it a versatile reagent in drug discovery.[2]

Physicochemical Properties

A summary of the key quantitative data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 239.7 g/mol | [3] |

| Molecular Formula | C₁₂H₁₄ClNO₂ | [3] |

| CAS Number | 175153-38-5 | [3] |

| Melting Point | 133-135 °C | [3] |

| Boiling Point | 373.6 ± 32.0 °C (Predicted) | [3] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.93 ± 0.40 (Predicted) | [3] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis and Experimental Protocols

The synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is most commonly achieved through cross-coupling reactions. The following protocols describe established methods, including Buchwald-Hartwig amination and Ullmann condensation, which are widely used for forming the crucial carbon-nitrogen bond.

Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is an efficient method for N-arylation, connecting pyrrolidine to the methyl 2-chlorobenzoate core.[4]

Materials and Reagents:

-

Methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate)

-

Pyrrolidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed toluene

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).[4]

-

Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst complex.[4]

-

Reaction Setup: To the flask, add methyl 2-bromobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).[4]

-

Reaction Execution: Heat the mixture to 90-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride.[4]

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.[4]

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Protocol 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming aryl-nitrogen bonds, providing an alternative route to the target compound.[5]

Materials and Reagents:

-

Methyl 2-bromobenzoate

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O)

-

2-Ethoxyethanol

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[5]

-

Add 2-ethoxyethanol as the solvent, followed by the addition of pyrrolidine (1.2 eq).[5]

-

Reaction Execution: Heat the mixture to reflux (approximately 135 °C) with vigorous stirring. The reaction is typically complete within 24 hours and can be monitored by TLC.[5]

-

Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing water.[5]

-

Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography using a hexane/ethyl acetate eluent system.[5]

Applications in Drug Discovery and Development

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a valuable building block for the synthesis of novel pharmaceutical agents.[1] Its utility stems from its role as a precursor to more complex molecules with potential therapeutic activities. The chemical scaffold is relevant in the development of inhibitors for enzymes such as carbonic anhydrase, which is a target in anticancer therapies.[6] Additionally, related chloro-benzoic acid derivatives have been investigated as potential anti-viral and anti-cancer agents, highlighting the pharmaceutical relevance of this structural class.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate was not found, general precautions for handling similar chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly sealed and store in a cool, dry place away from oxidizing agents.[3]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical advice.

This guide serves as a foundational resource for professionals working with Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. By consolidating its properties, synthetic methods, and applications, it aims to support ongoing research and development in the pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate [myskinrecipes.com]

- 3. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate CAS#: 175153-38-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate (CAS No. 175153-38-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this document offers predicted spectroscopic characteristics based on analogous compounds and detailed, plausible synthetic protocols.

Compound Identification

| Property | Value |

| IUPAC Name | Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate |

| CAS Number | 175153-38-5[1] |

| Molecular Formula | C₁₂H₁₄ClNO₂[1] |

| Molecular Weight | 239.70 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate. These predictions are derived from the analysis of structurally related compounds, including methyl 2-chlorobenzoate and various N-aryl pyrrolidine derivatives.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -COOCH₃) |

| ~ 6.5 - 6.7 | dd | 1H | Ar-H (ortho to -Cl, meta to pyrrolidinyl) |

| ~ 6.4 - 6.6 | d | 1H | Ar-H (ortho to pyrrolidinyl) |

| ~ 3.8 - 3.9 | s | 3H | -COOCH₃ |

| ~ 3.3 - 3.5 | t | 4H | N-CH₂ (pyrrolidinyl) |

| ~ 1.9 - 2.1 | m | 4H | -CH₂- (pyrrolidinyl) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (ester) |

| ~ 150 | Ar-C (para to -Cl) |

| ~ 133 | Ar-C (ortho to -COOCH₃) |

| ~ 130 | Ar-C (ipso, -Cl) |

| ~ 115 | Ar-C (ortho to pyrrolidinyl) |

| ~ 112 | Ar-C (ortho to -Cl, meta to pyrrolidinyl) |

| ~ 110 | Ar-C (ipso, pyrrolidinyl) |

| ~ 52 | -COOCH₃ |

| ~ 47 | N-CH₂ (pyrrolidinyl) |

| ~ 25 | -CH₂- (pyrrolidinyl) |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1720 - 1700 | Strong | C=O stretch (ester) |

| ~ 1600 - 1580 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1300 - 1200 | Strong | C-O stretch (ester) |

| ~ 1200 - 1100 | Medium | C-N stretch |

| ~ 850 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

| ~ 780 - 740 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 239/241 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 208/210 | [M - OCH₃]⁺ |

| 180/182 | [M - COOCH₃]⁺ |

| 170 | [M - C₄H₈N]⁺ |

Experimental Protocols: Synthesis

A highly plausible and efficient method for the synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar N-arylation reactions.[1]

Ullmann Condensation Protocol

Materials:

-

Methyl 2,4-dichlorobenzoate (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Copper(I) oxide (Cu₂O) (0.1 eq)

-

2-Ethoxyethanol (solvent)

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[1]

-

Addition of Solvent and Reagent: Add 20 mL of 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine (1.2 eq).[1]

-

Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.[1]

-

Pour the mixture into a separatory funnel containing 50 mL of water.[1]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

-

Combine the organic layers and wash with brine (2 x 30 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

-

Isolation and Purification:

Visualizations

Synthetic Workflow Diagram

Caption: Ullmann Condensation Workflow.

Disclaimer: The spectroscopic data provided in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a representative procedure and may require optimization. Always follow appropriate laboratory safety procedures.

References

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of Substituted Pyrrolidinylbenzoate Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising landscape of substituted pyrrolidinylbenzoate analogs, a class of compounds demonstrating significant potential in neuropharmacology and beyond. While direct research on substituted pyrrolidinylbenzoates is emerging, this document focuses on a closely related and well-studied class of compounds: substituted 2-aminopentanophenones, specifically pyrovalerone analogs. The structural similarity between these compounds—a pyrrolidine ring linked to a substituted phenyl group—provides a strong foundation for understanding the potential applications, mechanisms of action, and experimental considerations for future research into substituted pyrrolidinylbenzoates.

This guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potent activity as monoamine transporter inhibitors. The information presented herein is intended to serve as a valuable resource for researchers designing novel therapeutics targeting neurological and psychiatric disorders.

Core Applications in Research: Targeting Monoamine Transporters

Substituted pyrrolidinylphenyl ketones, analogs of pyrrolidinylbenzoates, have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders.[1]

The primary application of these compounds in research lies in the development of selective inhibitors for these transporters. Selective DAT and NET inhibitors, for instance, are being investigated as potential medications for cocaine abuse.[1] The ability to fine-tune the selectivity of these compounds for different monoamine transporters opens up possibilities for treating a range of conditions, including depression, attention-deficit/hyperactivity disorder (ADHD), and other mood disorders.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of a series of substituted 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one analogs, which serve as a strong predictive model for the potential activity of corresponding pyrrolidinylbenzoates. The data highlights the impact of substitutions on the phenyl ring on the potency and selectivity of these compounds for the dopamine, serotonin, and norepinephrine transporters.

Table 1: Inhibition of [³H]WIN 35,428 Binding to DAT, [³H]Paroxetine Binding to SERT, and [³H]Nisoxetine Binding to NET by Substituted 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-one Analogs [1]

| Compound | R¹ | R² | R³ | R⁴ | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| 4a | H | H | CH₃ | H | 17.6 ± 2.1 | 3030 ± 400 | 16.6 ± 0.9 |

| 4d | H | H | H | H | 35.0 ± 4.0 | 4440 ± 510 | 33.0 ± 3.0 |

| 4e | H | H | F | H | 12.3 ± 1.5 | 2240 ± 280 | 18.2 ± 1.9 |

| 4f | H | H | Cl | H | 9.8 ± 1.1 | 1500 ± 180 | 12.1 ± 1.2 |

| 4g | H | H | Br | H | 11.2 ± 1.3 | 1160 ± 140 | 15.0 ± 1.5 |

| 4h | H | H | I | H | 13.0 ± 1.6 | 980 ± 120 | 18.0 ± 2.0 |

| 4i | H | H | OCH₃ | H | 124 ± 15 | >10000 | 110 ± 12 |

| 4j | H | H | CF₃ | H | 8.5 ± 1.0 | 780 ± 90 | 9.8 ± 1.1 |

| 4k | H | Cl | Cl | H | 4.5 ± 0.5 | 550 ± 60 | 5.2 ± 0.6 |

| 4l | H | F | F | H | 9.1 ± 1.0 | 1800 ± 210 | 11.5 ± 1.3 |

| 4m | H | OCH₃ | OCH₃ | H | 250 ± 30 | >10000 | 210 ± 25 |

| 4n | H | H | H | Cl | 15.0 ± 1.8 | 2100 ± 250 | 19.0 ± 2.2 |

| 4o | H | H | H | F | 22.0 ± 2.5 | 3200 ± 380 | 28.0 ± 3.1 |

| 4p | Cl | H | H | H | 28.0 ± 3.2 | 4100 ± 490 | 35.0 ± 4.0 |

| 4q | F | H | H | H | 41.0 ± 4.8 | 5800 ± 690 | 52.0 ± 6.0 |

| 4r | CH₃ | H | H | H | 55.0 ± 6.2 | 7500 ± 880 | 68.0 ± 7.5 |

| 4s | OCH₃ | H | H | H | 350 ± 40 | >10000 | 290 ± 32 |

| 4t | Naphthyl | - | - | - | 3.2 ± 0.4 | 85 ± 10 | 4.1 ± 0.5 |

| 4u | 3,4-diCl | - | - | - | 2.8 ± 0.3 | 420 ± 50 | 3.5 ± 0.4 |

Table 2: Inhibition of [³H]Dopamine, [³H]Serotonin, and [³H]Norepinephrine Uptake by Substituted 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-one Analogs [1]

| Compound | R¹ | R² | R³ | R⁴ | DA Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |

| 4a | H | H | CH₃ | H | 25.4 ± 3.0 | 4500 ± 530 | 23.1 ± 2.5 |

| 4d | H | H | H | H | 48.0 ± 5.5 | 6100 ± 720 | 45.0 ± 5.0 |

| 4e | H | H | F | H | 18.1 ± 2.1 | 3100 ± 370 | 25.2 ± 2.8 |

| 4f | H | H | Cl | H | 14.2 ± 1.6 | 2100 ± 250 | 16.8 ± 1.8 |

| 4g | H | H | Br | H | 16.0 ± 1.8 | 1600 ± 190 | 20.1 ± 2.2 |

| 4h | H | H | I | H | 18.5 ± 2.2 | 1350 ± 160 | 24.5 ± 2.7 |

| 4i | H | H | OCH₃ | H | 180 ± 21 | >10000 | 150 ± 17 |

| 4j | H | H | CF₃ | H | 12.1 ± 1.4 | 1100 ± 130 | 13.5 ± 1.5 |

| 4k | H | Cl | Cl | H | 6.5 ± 0.7 | 750 ± 88 | 7.1 ± 0.8 |

| 4l | H | F | F | H | 13.0 ± 1.5 | 2500 ± 290 | 15.8 ± 1.7 |

| 4m | H | OCH₃ | OCH₃ | H | 360 ± 42 | >10000 | 290 ± 33 |

| 4n | H | H | H | Cl | 21.0 ± 2.4 | 2900 ± 340 | 26.0 ± 2.9 |

| 4o | H | H | H | F | 30.0 ± 3.5 | 4400 ± 520 | 38.0 ± 4.2 |

| 4p | Cl | H | H | H | 40.0 ± 4.6 | 5600 ± 660 | 48.0 ± 5.3 |

| 4q | F | H | H | H | 58.0 ± 6.5 | 8000 ± 940 | 70.0 ± 7.8 |

| 4r | CH₃ | H | H | H | 75.0 ± 8.5 | >10000 | 92.0 ± 10 |

| 4s | OCH₃ | H | H | H | 480 ± 55 | >10000 | 390 ± 44 |

| 4t | Naphthyl | - | - | - | 4.5 ± 0.5 | 120 ± 14 | 5.8 ± 0.6 |

| 4u | 3,4-diCl | - | - | - | 4.0 ± 0.5 | 580 ± 68 | 4.8 ± 0.5 |

Experimental Protocols

General Synthesis of Substituted 1-Phenyl-2-pyrrolidin-1-yl-pentan-1-ones[1]

The synthesis of the target compounds is achieved through a multi-step process, starting from appropriately substituted aryl nitriles or via Friedel-Crafts acylation. A general synthetic scheme is outlined below:

References

Reactivity of the Chloro-Substituent in Pyrrolidinylbenzoates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloro-substituent in pyrrolidinylbenzoates, a class of compounds of significant interest in medicinal chemistry and drug development. The presence of a chloro group on the benzoate ring offers a versatile handle for molecular elaboration through various chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the underlying principles, experimental protocols, and quantitative data for these key reactions, enabling researchers to effectively utilize chloro-pyrrolidinylbenzoates as intermediates in the synthesis of complex molecular architectures.

Synthesis of the Chloro-Pyrrolidinylbenzoate Core

The foundational chloro-pyrrolidinylbenzoate scaffold is typically synthesized via a nucleophilic acyl substitution reaction between a chloro-substituted benzoyl chloride and pyrrolidine. This reaction is generally high-yielding and proceeds under mild conditions.

General Experimental Protocol: Synthesis of (4-chlorophenyl)(pyrrolidin-1-yl)methanone

This protocol is based on established methods for the N-acylation of pyrrolidines.

Materials:

-

4-chlorobenzoyl chloride

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

A two-necked round-bottom flask, equipped with a magnetic stirrer and a gas inlet, is charged with pyrrolidine (1.0 eq.), potassium carbonate (2.1 eq.), and a mixture of anhydrous THF and acetonitrile.

-

The flask is flushed with an inert gas (Argon or Nitrogen).

-

4-chlorobenzoyl chloride (2.1 eq.) is added to the stirred suspension.

-

The reaction mixture is stirred at room temperature for a designated period (typically 2 hours), during which a precipitate may form.

-

Upon completion, the reaction is worked up by filtration and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactivity of the Chloro-Substituent

The chloro-substituent on the pyrrolidinylbenzoate ring is the primary site for further functionalization. The two main strategies for its modification are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the displacement of the chloro group, particularly when the aromatic ring is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a transient Meisenheimer complex.

Key Considerations for SNAr:

-

Activation: The presence of electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the chloro substituent significantly enhances the reactivity of the ring towards nucleophilic attack.

-

Nucleophile: A strong nucleophile is required to initiate the reaction.

-

Leaving Group: The nature of the halogen can influence the reaction rate, though other factors are often more dominant in SNAr.

While direct SNAr on unactivated chloro-pyrrolidinylbenzoates can be challenging, the use of strong nucleophiles and elevated temperatures can sometimes effect the transformation. However, for many applications, palladium-catalyzed methods offer a more general and milder alternative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the chloro-substituted position. The two most relevant reactions for modifying chloro-pyrrolidinylbenzoates are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloro-pyrrolidinylbenzoate with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl structures.

General Reaction Scheme:

Experimental Protocol for a Model Suzuki-Miyaura Coupling:

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride.

| Parameter | Condition |

| Aryl Halide | (4-chlorophenyl)(pyrrolidin-1-yl)methanone (1.0 eq.) |

| Boronic Acid | Arylboronic acid (1.1-1.5 eq.) |

| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) with a suitable phosphine ligand (e.g., XPhos, 3.0 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

Detailed Methodology:

-

To an oven-dried reaction vessel, add the chloro-pyrrolidinylbenzoate, arylboronic acid, palladium catalyst, phosphine ligand, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon) several times.

-

Degassed solvent is added, and the mixture is heated to the desired temperature with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This allows for the introduction of a wide variety of nitrogen-containing substituents in place of the chloro group.[1][2]

General Reaction Scheme:

Experimental Protocol for a Model Buchwald-Hartwig Amination:

The following protocol is adapted from a general procedure for the amination of aryl chlorides.[3]

| Parameter | Condition |

| Aryl Halide | (4-chlorophenyl)(pyrrolidin-1-yl)methanone (1.0 eq.) |

| Amine | Primary or secondary amine (1.1-1.5 eq.) |

| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (3.0 mol%) or other bulky electron-rich phosphine ligands |

| Base | Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 eq.) |

| Solvent | Toluene or Dioxane, anhydrous |

| Temperature | 80-110 °C (reflux) |

| Reaction Time | 6-24 hours |

Detailed Methodology:

-

In a glovebox or under an inert atmosphere, a reaction flask is charged with the palladium catalyst, the phosphine ligand, and the base.

-

Anhydrous solvent is added, followed by the amine and then the chloro-pyrrolidinylbenzoate.

-

The flask is sealed and the mixture is heated to reflux with stirring for the specified time.

-

The reaction progress is monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction is quenched with water.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Signaling Pathways and Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of chloro-pyrrolidinylbenzoates.

Caption: Synthetic workflow for chloro-pyrrolidinylbenzoates.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Caption: Buchwald-Hartwig amination catalytic cycle.

Conclusion

The chloro-substituent in pyrrolidinylbenzoates serves as a key functional group for the synthesis of diverse and complex molecules. While nucleophilic aromatic substitution can be employed under specific conditions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer a more general and highly efficient approach for its modification. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute synthetic strategies involving these valuable intermediates, ultimately facilitating the discovery and development of new chemical entities with potential therapeutic applications.

References

The Strategic Role of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate as a Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is a substituted aromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique trifunctionalized structure, featuring a reactive chloro group, a nucleophilic pyrrolidinyl moiety, and a modifiable methyl ester, makes it a strategic starting point for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the application of Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate as a key intermediate in the development of novel therapeutics, with a particular focus on agents targeting the central nervous system (CNS).

Physicochemical and Spectral Properties

While extensive experimental data for Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate is not widely published, its key properties can be summarized from available sources and predictive models. These characteristics are essential for its handling, reaction monitoring, and characterization.

Table 1: Physicochemical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

| Property | Value | Source |

| CAS Number | 175153-38-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄ClNO₂ | [1] |

| Molecular Weight | 239.70 g/mol | [1] |

| Melting Point | 133-135 °C | [1] |

| Boiling Point (Predicted) | 373.6 ± 32.0 °C | [1] |

| Density (Predicted) | 1.236 ± 0.06 g/cm³ | [1] |

Table 2: Predicted Spectral Data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

| Spectrum | Key Predicted Peaks |

| ¹H NMR | Aromatic protons (δ 6.5-7.8 ppm), Methyl ester protons (δ ~3.8 ppm), Pyrrolidine protons (δ ~2.0 and ~3.3 ppm) |

| ¹³C NMR | Carbonyl carbon (δ ~166 ppm), Aromatic carbons (δ 110-155 ppm), Methyl ester carbon (δ ~52 ppm), Pyrrolidine carbons (δ ~25 and ~47 ppm) |

| FT-IR (cm⁻¹) | C=O stretch (ester): ~1720, C-Cl stretch: ~750, C-N stretch: ~1340, Aromatic C=C stretches: ~1600, 1500 |

| Mass Spectrum (m/z) | [M]+ at 239, [M+2]+ at 241 (due to ³⁷Cl isotope) |

Synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

The proposed synthesis starts from a commercially available dichlorobenzoate derivative, such as methyl 2,4-dichlorobenzoate. The chloro group at the para-position is significantly more activated towards nucleophilic attack by pyrrolidine due to the electron-withdrawing effect of the adjacent ester group. The ortho-chloro group is less reactive due to steric hindrance.

References

Preliminary Investigation of Biological Activity for Pyrrolidinylbenzoates and Related Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the biological activities of pyrrolidinylbenzoates and structurally related pyrrolidinylbenzamides. While comprehensive data on pyrrolidinylbenzoates is limited in publicly accessible literature, this document synthesizes available findings and supplements them with more extensive research on pyrrolidinylbenzamides to offer valuable insights for drug discovery and development. The pyrrolidine scaffold is a key feature in many biologically active compounds, and its derivatives have shown significant potential across various therapeutic areas.[1][2][3][4]

Biological Activities of Pyrrolidinyl-Containing Compounds

Derivatives of the five-membered pyrrolidine ring are of great interest in medicinal chemistry due to their ability to explore three-dimensional space, which is crucial for achieving target selectivity.[1] These compounds have demonstrated a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[5] This guide will focus on the activity of pyrrolidinylbenzoates and their amide analogs as receptor antagonists.

Pyrrolidinylbenzoates as Muscarinic Receptor Antagonists

Research into long-acting antagonists for muscarinic acetylcholine (ACh) receptors has identified pyrrolidinylbenzoate derivatives as promising candidates. Specifically, 4-hexyloxy derivatives of 1-[2-(4-oxidobenzoyloxy)ethyl]-1,2,3,6-tetrahydropyridin-1-ium have been synthesized and evaluated for their biological activity.[6] These compounds demonstrate micromolar affinity for muscarinic receptors and act as potent, long-acting M1-preferring antagonists.[6] Their prolonged action is attributed to the hexyloxy chain, which leads to slow dissociation from the receptor.[6] Selective M2 and/or M3 muscarinic antagonists are sought after for treating conditions related to smooth muscle, such as asthma and overactive bladder syndrome.[6]

Pyrrolidinylbenzamides as Dopamine Receptor Antagonists

A more extensive body of research exists for pyrrolidinylbenzamides, particularly as antagonists of dopamine D2-like receptors. These compounds have been investigated as potential antipsychotic agents.[7] Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides have shown high affinity for dopamine D2 receptors, with some compounds exhibiting IC50 values in the low nanomolar range.[7] The stereochemistry of these molecules plays a critical role in their activity, with the R enantiomer often showing significantly higher affinity.[7] The substitution pattern on the benzamide ring also heavily influences potency.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activity of selected pyrrolidinylbenzoate and pyrrolidinylbenzamide derivatives.

Table 1: Muscarinic Receptor Antagonist Activity of a Pyrrolidinylbenzoate Derivative

| Compound Class | Receptor Subtype | Agonist | Potency (nM) | Reference |

| 4-hexyloxy derivatives of 1-[2-(4-oxidobenzoyloxy)ethyl]-1,2,3,6-tetrahydropyridin-1-ium | M1 | Carbachol | 30 | [6] |

| M3 | Carbachol | 4000 | [6] |

Table 2: Dopamine D2 Receptor Antagonist Activity of Pyrrolidinylbenzamide Derivatives

| Compound Class | Substitution Pattern | In Vitro Assay | IC50 (nM) | Reference |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | 2,3-dimethoxy | [3H]spiperone binding | ~1 | [7] |

| N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | 5,6-dimethoxy | [3H]spiperone binding | ~1 | [7] |

| 5-phenyl-pyrrole-3-carboxamides | 1-ethyl-2-methyl-pyrrolidine | [3H]YM-09151-2 binding | low micromolar | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Muscarinic Receptor Functional Assay

The functional antagonism of muscarinic receptors was evaluated in Chinese hamster ovary (CHO) cells expressing individual human muscarinic receptor subtypes (M1-M5).[3] The potency of the antagonist was determined by its ability to inhibit the functional response to the agonist carbachol.[6] The long-acting nature of the compounds was assessed under washing conditions to measure the half-life of their antagonistic action.[6]

Dopamine D2 Receptor Binding Assay

The affinity of the compounds for dopamine D2 receptors was determined using a radioligand binding assay.[7] Rat striatal membranes were used as the source of D2 receptors.[7] The assay measures the ability of the test compound to displace a radiolabeled D2 antagonist, such as [3H]spiperone or [3H]YM-09151-2, from the receptors.[7][8] The concentration of the test compound that inhibits 50% of the radioligand binding is determined as the IC50 value.[7]

In Vivo Models

The in vivo activity of dopamine D2 receptor antagonists was assessed by their ability to block apomorphine-induced stereotypies in animal models.[7] The induction of catalepsy at higher doses was also used as a measure of central D2 receptor blockade.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes are provided below.

References

- 1. WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]

- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, affinity profile and functional activity of potent chiral muscarinic antagonists with a pyrrolidinylfuran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application